molecular formula C13H22N2O2 B1271074 1,3-Di(piperidin-1-yl)propane-1,3-dione CAS No. 54561-77-2

1,3-Di(piperidin-1-yl)propane-1,3-dione

Cat. No. B1271074
CAS RN: 54561-77-2
M. Wt: 238.33 g/mol
InChI Key: FFUHZFJGULSMMA-UHFFFAOYSA-N
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Description

“1,3-Di(piperidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C13H22N2O2 . It has a molecular weight of 238.33 g/mol . The compound is also known by other names such as “1,3-di(piperidin-1-yl)propane-1,3-dione”, “1,3-Di-piperidin-1-yl-propane-1,3-dione”, and "1,3-bis(piperidin-1-yl)propane-1,3-dione" .


Molecular Structure Analysis

The compound has a complex structure with two piperidin-1-yl groups attached to a propane-1,3-dione group . The InChI string representation of the molecule is "InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 238.168127949 g/mol . The topological polar surface area is 40.6 Ų .

Scientific Research Applications

Proteomics Research

“1,3-Di(piperidin-1-yl)propane-1,3-dione” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems.

Synthesis of Polymers

This compound can be used in the synthesis of hyperbranched copolymers . Hyperbranched polymers are a type of polymer with a highly branched three-dimensional structure. They are used in a variety of applications, including coatings, adhesives, and drug delivery systems.

Construction of Metal-Organic Frameworks (MOFs)

“1,3-Di(piperidin-1-yl)propane-1,3-dione” can be used in the synthesis of two-dimensional and three-dimensional cadmium organic frameworks . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis.

Chemical Reactions

This compound can undergo condensation reactions with aldehydes in the presence of sulfur to produce polysulfonamides . Polysulfonamides are a type of polymer that exhibit good thermal stability and mechanical properties, making them useful in a variety of applications, including high-performance fibers and films.

Mechanism of Action

The mechanism of action of “1,3-Di(piperidin-1-yl)propane-1,3-dione” is not explicitly mentioned in the available resources. It’s possible that the compound could exhibit biological activity, given that related piperidone analogs have been studied for their biological applications .

properties

IUPAC Name

1,3-di(piperidin-1-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUHZFJGULSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368147
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(piperidin-1-yl)propane-1,3-dione

CAS RN

54561-77-2
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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